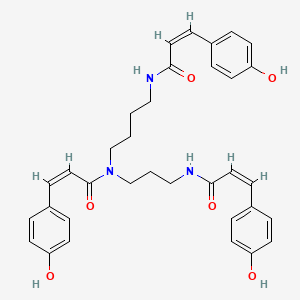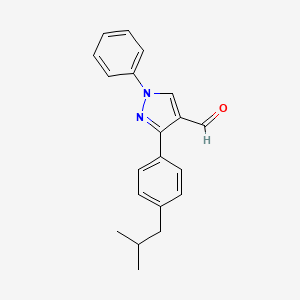
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole is a synthetic organic compound that belongs to the class of hydrazones and thiazoles. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazinyl moiety, which is further linked to a methylthiazole ring. The compound has garnered interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-4-methylthiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . Molecular docking studies have shown that the compound can bind to the active site of enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-ethylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-phenylthiazole
Uniqueness
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H9Cl2N3S |
|---|---|
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9Cl2N3S/c1-7-6-17-11(15-7)16-14-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3,(H,15,16)/b14-5+ |
InChI-Schlüssel |
NICOHQKPZCNVMV-LHHJGKSTSA-N |
Isomerische SMILES |
CC1=CSC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC1=CSC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)




![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
